Ethyl 5-{[(4-bromophenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate
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Overview
Description
ETHYL 5-[2-(4-BROMOPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its complex molecular structure, which includes a bromophenoxy group, an acetamido group, and a morpholinyl group attached to a benzoate ester. Its unique structure makes it a valuable compound in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-[2-(4-BROMOPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-bromophenoxyacetic acid: This is achieved by reacting 4-bromophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of the acetamido intermediate: The 4-bromophenoxyacetic acid is then reacted with acetic anhydride to form the acetamido derivative.
Coupling with morpholine: The acetamido derivative is then coupled with morpholine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the morpholinyl intermediate.
Esterification: Finally, the morpholinyl intermediate is esterified with ethyl benzoate under acidic conditions to yield ETHYL 5-[2-(4-BROMOPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and stringent reaction conditions ensures the production of high-quality compounds suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-[2-(4-BROMOPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the bromophenoxy group, where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), sodium methoxide (NaOCH3), ammonia (NH3)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Hydroxylated, alkoxylated, or aminated derivatives
Scientific Research Applications
ETHYL 5-[2-(4-BROMOPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 5-[2-(4-BROMOPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromophenoxy and morpholinyl groups enable it to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation. The exact molecular pathways involved depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
ETHYL 5-[2-(4-BROMOPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE can be compared with similar compounds such as:
ETHYL 4-((4-BROMOPHENOXY)METHYL)BENZOATE: Similar in structure but lacks the acetamido and morpholinyl groups, resulting in different chemical and biological properties.
METHYL 4-(4-BROMOPHENYL)BENZOATE: Contains a methyl ester instead of an ethyl ester and lacks the acetamido and morpholinyl groups, leading to variations in reactivity and applications.
The unique combination of functional groups in ETHYL 5-[2-(4-BROMOPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE makes it distinct from these similar compounds, providing it with specific properties and applications that are not shared by its analogs.
Properties
Molecular Formula |
C21H23BrN2O5 |
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Molecular Weight |
463.3 g/mol |
IUPAC Name |
ethyl 5-[[2-(4-bromophenoxy)acetyl]amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C21H23BrN2O5/c1-2-28-21(26)18-13-16(5-8-19(18)24-9-11-27-12-10-24)23-20(25)14-29-17-6-3-15(22)4-7-17/h3-8,13H,2,9-12,14H2,1H3,(H,23,25) |
InChI Key |
WYSIEKLVIWROOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)COC2=CC=C(C=C2)Br)N3CCOCC3 |
Origin of Product |
United States |
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